Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a chemical compound with the CAS Number: 72641-04-4 . It has a molecular weight of 186.25 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis
- Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate plays a role in the enantioselective synthesis of compounds like Ceralure B1, which is an attractant for the Mediterranean fruit fly. This synthesis involves steps such as asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
Polymer Chemistry
- In polymer chemistry, derivatives of this compound have been used in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. These reactions are facilitated by catalysts like horseradish peroxidase in the presence of cyclodextrin (Pang, Ritter & Tabatabai, 2003).
Design and Synthesis of Aliphatic Polyesters
- This compound derivatives have been used in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups for the development of hydrophilic aliphatic polyesters. This involves various chemical reactions such as Baeyer−Villiger oxidation and stereoselective reduction (Trollsås et al., 2000).
Microwave Synthesis
- Microwave activation coupled with dry media techniques has been used for the improved and expeditious synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound. This method offers advantages like rapid and clean reactions in improved yields (Tesson & Deshayes, 2000).
Synthesis and Conformational Study
- The compound has been utilized in the synthesis and conformational study of cyclohexane nucleosides, which are important in the study of nucleic acids and their analogs (Maurinsh et al., 1997).
Synthesis of Novel Compounds
- The compound's derivatives are used in the synthesis of new compounds such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, through multi-component condensation reactions (Kurbanova et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXBUMBOKFXCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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